molecular formula C20H23NO5S B8715906 methyl 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoate

methyl 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoate

Cat. No.: B8715906
M. Wt: 389.5 g/mol
InChI Key: NBZAEOOGFRZUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. For example, phenylsilane can promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous flow synthesis to ensure high purity and yield. This method is advantageous due to its scalability and efficiency in producing complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoate is unique due to its combination of a piperidine ring, a benzoate ester, and a sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H23NO5S

Molecular Weight

389.5 g/mol

IUPAC Name

methyl 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoate

InChI

InChI=1S/C20H23NO5S/c1-25-20(22)18-14-17(27(23,24)21-12-6-3-7-13-21)10-11-19(18)26-15-16-8-4-2-5-9-16/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3

InChI Key

NBZAEOOGFRZUQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

K2CO3 (203 mg, 1.47 mmol) was added to a stirred solution of methyl 2-hydroxy-5-(1-piperidinylsulfonyl)benzoate (may be prepared as described in Description 67; 400 mg, 1.34 mmol) in acetone (20 ml), followed by the addition of (bromomethyl)benzene (251 mg, 1.47 mmol). The mixture was heated at reflux for 16 h, and then cooled to room temperature. The mixture was filtered, and the filtrate was concentrated to yield the title compound as a colourless oil. 300 mg.
Name
Quantity
203 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
251 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.